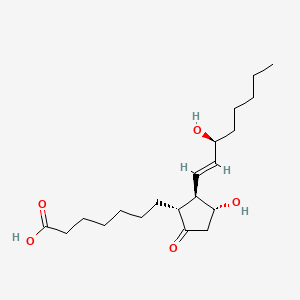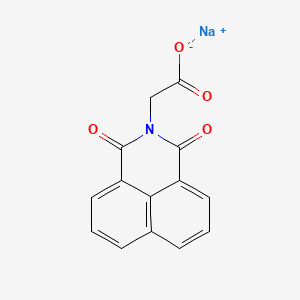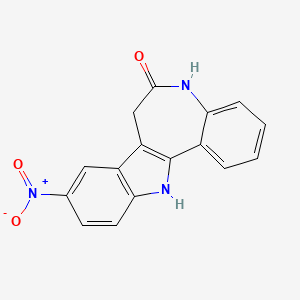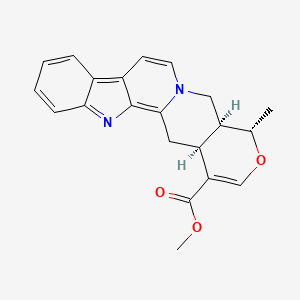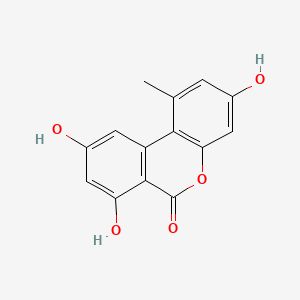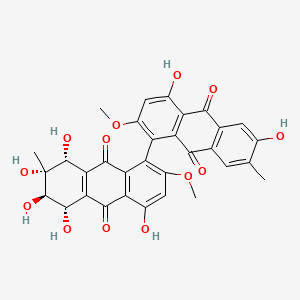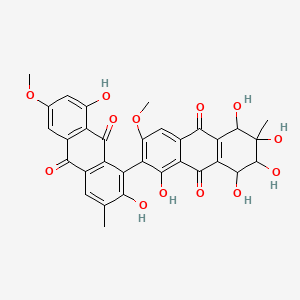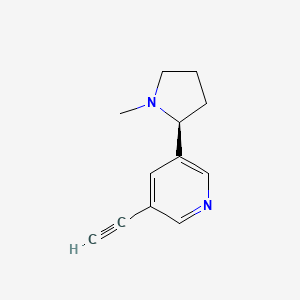
Atagabalin
Übersicht
Beschreibung
Atagabalin, also known as PD-0200,390, is a drug developed by Pfizer . It is related to gabapentin and similarly binds to the α2δ calcium channels (1 and 2) . It was under development as a treatment for insomnia but was discontinued following unsatisfactory trial results .
Molecular Structure Analysis
The molecular formula of Atagabalin is C10H19NO2 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . For a detailed molecular structure analysis, techniques like single-crystal X-ray diffraction (SC-XRD) are typically used .
Physical And Chemical Properties Analysis
Atagabalin is a small molecule with a molecular weight of 185.267 . The exact physical and chemical properties of Atagabalin are not detailed in the sources. For a comprehensive analysis, techniques like physicochemical characterization would be used .
Wissenschaftliche Forschungsanwendungen
Novel Analgesic Drug Class
- Atagabalin, related to gabapentin and pregabalin, belongs to a novel class of analgesic drugs that bind to the alpha-2-delta calcium channel subunit. This binding mechanism provides efficacy in treating chronic neuropathic and early postsurgical pain. Gabapentin and pregabalin have demonstrated safety and effectiveness in various trials for neuropathic pain, impacting quality of life by improving pain and sleep. Research suggests these drugs may also have significant effects following surgery, aiding in pain management postoperatively (Gilron, 2007).
Antiepileptic Properties
- Pregabalin, a close relative of atagabalin, is used as an adjunctive treatment for refractory partial epilepsy. Acting at presynaptic calcium channels, it modulates neurotransmitter release in the central nervous system. Clinical trials have shown its effectiveness in reducing seizure frequency in patients with refractory partial epilepsy (Hamandi & Sander, 2006).
Treatment for Anxiety Disorders
- Pregabalin exhibits anxiolytic action, beneficial in treating generalized anxiety disorder, social phobia, and panic disorder. Its mode of action is similar to gabapentin, targeting the α2δ subunit of voltage-dependent calcium channels (Lauria-Horner & Pohl, 2003).
Neuropharmacological Review
- A comprehensive review of gabapentin and pregabalin highlights their effectiveness in treating neuropathic pain, fibromyalgia, and epilepsy. These drugs also show promise in reducing postoperative pain and are effective in managing generalized anxiety disorder and restless legs syndrome (Calandre, Rico-Villademoros, & Slim, 2016).
Perioperative Pain Management
- In surgical settings, pregabalin has been found to reduce postoperative pain and opioid requirements. This effect, however, does not significantly impact analgesic requirements beyond the initial postoperative period nor does it affect acute, late, or chronic pain (Fassoulaki, Melemeni, Tsaroucha, & Paraskeva, 2012).
Treatment of Movement Disorders
- Pregabalin's efficacy in treating aparathyroid paroxysmal kinesigenic choreoathetosis, a movement disorder, has been noted, indicating potential applications in other similar conditions [(Baek, 2012)](https://consensus.app/papers/pregabalin-resolves-refractory-aparathyroid-paroxysmal-baek/18c2f4ff879f545eaee3ecdbb1241b95/?utm_source=chatgpt).
Animal Models of Epilepsy and Ataxia
- Research using rodent models has shown that pregabalin, related to atagabalin, effectively prevents seizures and exhibits anticonvulsant activity. This indicates potential applications in human epilepsy treatment (Vartanian et al., 2006).
Management of Partial Epilepsy
- Pregabalin has shown to be effective as an adjunct therapy for refractory partial-onset seizures, with potential implications for similar uses of atagabalin in epilepsy management (Arain, 2009).
Neuroprotective Effects
- Pregabalin has been observed to offer neuroprotection in diabetic retinopathy, potentially due to its effects on reducing neuroinflammation and apoptosis in the retina. This suggests a broader therapeutic potential for related compounds like atagabalin (Ali et al., 2019).
Mechanisms in Neuropathic Pain
- Pregabalin's antagonistic action on voltage-gated Ca2+ channels and its binding to the alpha-2-delta subunit underlies its efficacy in treating various types of neuropathic pain, a potential mechanism shared by atagabalin (Verma, Singh, & Jaggi, 2014).
Restless Legs Syndrome
- Pregabalin has been found effective in treating restless legs syndrome, providing insights into potential applications of atagabalin in similar neurological conditions (Misra, Kalita, Kumar, & Prasad, 2011).
Pharmacokinetic Profile
- The pharmacokinetic profile of pregabalin, which includes predictable and linear absorption, absence of protein binding, and minimal drug interactions, is relevant for the clinical use of related compounds like atagabalin (Ben-Menachem, 2004).
Eigenschaften
IUPAC Name |
2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMAUQEZFTTFB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944993 | |
| Record name | Atagabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atagabalin | |
CAS RN |
223445-75-8 | |
| Record name | ((3S,4S)-1-Aminomethyl-3,4-dimethylcyclopentyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223445-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atagabalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223445758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atagabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atagabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATAGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7957Q2FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



